molecular formula C12H15NO2 B2957836 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid CAS No. 1515837-49-6

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid

Cat. No.: B2957836
CAS No.: 1515837-49-6
M. Wt: 205.257
InChI Key: FJIZHKFEKQACGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the tetrahydroquinoline is reacted with a propanoic acid chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline ring system and propanoic acid moiety make it a versatile compound for various applications in research and industry .

Biological Activity

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is a compound of interest due to its potential biological activities, including neuroprotective and antimicrobial properties. This article compiles research findings and case studies to elucidate the compound's biological activity.

  • Molecular Formula : C₁₂H₁₅N₁O₂
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 923163-76-2

1. Neuroprotective Effects

Research indicates that compounds derived from tetrahydroquinoline structures exhibit neuroprotective effects. For instance, studies have shown that derivatives can reduce oxidative stress and amyloid plaque formation, which are critical factors in neurodegenerative diseases such as Alzheimer's .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. A study focusing on its derivatives revealed that they possess antifungal properties, inhibiting the growth of fungal strains effectively .

3. Antitubercular Activity

In a pharmacokinetic study involving mice infected with Mycobacterium tuberculosis, 3-(1H-indol-3-yl)propanoic acid (related to tetrahydroquinoline derivatives) showed a reduction in bacterial load in the spleen by seven-fold compared to untreated controls . This suggests potential applications in treating tuberculosis.

Research Findings and Case Studies

StudyFindingsMethodology
Demonstrated a seven-fold reduction in bacterial load in spleen in a TB modelIn vivo studies on CD-1 mice
Exhibited antifungal activity against various strainsIn vitro testing against fungal cultures
Showed neuroprotective effects through antioxidant mechanismsIn vitro assays measuring oxidative stress

The biological activity of this compound is thought to involve several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZHKFEKQACGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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